molecular formula C22H20ClN3O4S B3704918 4-({N-benzyl-N-[(4-chlorophenyl)sulfonyl]glycyl}amino)benzamide

4-({N-benzyl-N-[(4-chlorophenyl)sulfonyl]glycyl}amino)benzamide

Cat. No.: B3704918
M. Wt: 457.9 g/mol
InChI Key: GHLMXZYPIDSKAR-UHFFFAOYSA-N
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Description

The compound “4-({N-benzyl-N-[(4-chlorophenyl)sulfonyl]glycyl}amino)benzamide” is a chemical compound with a molecular formula of C20H17ClN2O3S . It is related to a class of compounds that have been studied for their potential biological activities .


Synthesis Analysis

The synthesis of this compound and related compounds involves multi-step processes . The structures of the newly synthesized compounds are confirmed by spectral (UV-Vis, FT-IR, MS, 1H- and 13C-NMR) data and elemental analysis results .


Molecular Structure Analysis

The molecular structure of this compound includes a benzyl group, a 4-chlorophenyl sulfonyl group, and a glycyl amino group . The exact structure can be confirmed through spectral data and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of N-acyl-α-amino acids, 1,3-oxazol-5(4H)-ones, N-acyl-α-amino ketones, and 1,3-oxazoles derivatives . These reactions are part of the multi-step synthesis process .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for this compound could involve further studies on its potential biological activities. The antimicrobial evaluation of related compounds has revealed promising results against Gram-positive bacterial strains . Therefore, this compound could potentially be developed into novel antimicrobial agents.

Properties

IUPAC Name

4-[[2-[benzyl-(4-chlorophenyl)sulfonylamino]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O4S/c23-18-8-12-20(13-9-18)31(29,30)26(14-16-4-2-1-3-5-16)15-21(27)25-19-10-6-17(7-11-19)22(24)28/h1-13H,14-15H2,(H2,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLMXZYPIDSKAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)NC2=CC=C(C=C2)C(=O)N)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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